molecular formula C17H15N3OS B13143195 4-(Benzylsulfanyl)-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one CAS No. 62460-54-2

4-(Benzylsulfanyl)-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13143195
CAS No.: 62460-54-2
M. Wt: 309.4 g/mol
InChI Key: IEFXWPRWDKGJSP-UHFFFAOYSA-N
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Description

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with benzylthio and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(p-tolyl)-1,3,5-triazin-2(1H)-one with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the triazine ring under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The triazine ring may also play a role in binding to receptors or other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Lacks the benzylthio group, which may result in different chemical and biological properties.

    6-(Methylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.

    6-(Phenylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Contains a phenylthio group, which may alter its reactivity and applications.

Uniqueness

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of both benzylthio and p-tolyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

62460-54-2

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

4-benzylsulfanyl-6-(4-methylphenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)15-18-16(21)20-17(19-15)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI Key

IEFXWPRWDKGJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=O)N2)SCC3=CC=CC=C3

Origin of Product

United States

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